157 nm Photoresist Transparency: TCN-Ester Polymers vs. Norbornene-Ester Polymers
When incorporated into ester-functionalized addition polymers, the TCN scaffold provides superior transparency at 157 nm, a critical wavelength for next-generation lithography. Fluorinated TCN-ester homopolymers demonstrate up to 3 orders of magnitude (1000x) greater transparency at 157 nm compared to conventional ester-functionalized norbornene structures, as measured by gas-phase vacuum-ultraviolet spectroscopy and variable angle spectroscopic ellipsometry (VASE) [1]. This performance differential is the basis for selecting TCN-derived monomers over norbornene for 157 nm photoresist development.
| Evidence Dimension | Optical transparency (absorbance) at 157 nm wavelength |
|---|---|
| Target Compound Data | TCN-ester homopolymers: Up to 3 orders of magnitude higher transparency (lower absorbance) at 157 nm |
| Comparator Or Baseline | Conventional ester-functionalized norbornene homopolymers: Significantly higher absorbance at 157 nm |
| Quantified Difference | TCN-ester polymers are ~1000x more transparent than norbornene-ester polymers at 157 nm |
| Conditions | Gas-phase vacuum-ultraviolet (VUV) spectroscopy and variable angle spectroscopic ellipsometry (VASE) |
Why This Matters
For procurement in 157 nm photolithography research, selecting the TCN-acyl chloride as a monomer precursor is essential; norbornene-based alternatives are fundamentally unsuitable due to their opacity at the target wavelength.
- [1] Okoroanyanwu, U., et al. (2003). Metal-Catalyzed Addition Polymers for 157 nm Resist Applications. Synthesis and Polymerization of Partially Fluorinated, Ester-Functionalized Tricyclo[4.2.1.0²,⁵]non-7-enes. Chemistry of Materials, 15(6), 1230-1238. DOI: 10.1021/ma021131i View Source
